(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid (2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17636025
InChI: InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid

CAS No.:

Cat. No.: VC17636025

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid -

Specification

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name (2R)-2-amino-3-isoquinolin-5-ylpropanoic acid
Standard InChI InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1
Standard InChI Key LPWQPAGEHPIPCL-LLVKDONJSA-N
Isomeric SMILES C1=CC2=C(C=CN=C2)C(=C1)C[C@H](C(=O)O)N
Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

(2R)-2-Amino-3-(isoquinolin-5-yl)propanoic acid (IUPAC name: (2R)-2-amino-3-isoquinolin-5-ylpropanoic acid) is a non-proteinogenic amino acid featuring an isoquinoline moiety linked to a propanoic acid backbone. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The compound’s stereochemistry is defined by the (R)-configuration at the α-carbon, which distinguishes it from its (S)-enantiomer, (2S)-2-amino-3-(isoquinolin-5-yl)propanoic acid.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
IUPAC Name(2R)-2-amino-3-isoquinolin-5-ylpropanoic acid
Canonical SMILESC1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N
Isomeric SMILESC1=CC2=C(C=CN=C2)C(=C1)CC@HN
PubChem CID54593373

The isoquinoline moiety contributes to the compound’s planar aromatic system, enabling π-π stacking interactions with biological targets, while the carboxylic acid and amino groups facilitate hydrogen bonding and ionic interactions.

Synthetic Approaches

Multi-Step Organic Synthesis

The synthesis of (2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid typically involves functionalization of isoquinoline followed by stereoselective coupling with amino acid precursors. A common route includes:

  • Isoquinoline Functionalization: Bromination at the 5-position of isoquinoline using N-bromosuccinimide (NBS) under radical conditions.

  • Suzuki-Miyaura Coupling: Reaction of 5-bromoisoquinoline with a boronic ester derivative of alanine to introduce the propanoic acid backbone.

  • Chiral Resolution: Use of chiral auxiliary agents or enzymatic methods to isolate the (R)-enantiomer, achieving enantiomeric excess (ee) >98%.

Table 2: Synthetic Yield and Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, AIBN, CCl₄, 80°C85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O72
Chiral ResolutionL-Tartaric Acid, Ethanol90

Alternative methods employ continuous flow reactors to enhance reaction efficiency and reduce waste.

Biological Interactions and Mechanisms

Modulation of Neurotransmitter Systems

The compound demonstrates affinity for glutamate receptors, particularly metabotropic glutamate receptor subtypes (mGluR2/3), with an IC₅₀ of 1.2 μM in vitro. This interaction is attributed to the isoquinoline moiety mimicking the planar structure of endogenous glutamate, while the amino acid backbone facilitates binding to the receptor’s ligand pocket.

Metabolic Pathways

(2R)-2-Amino-3-(isoquinolin-5-yl)propanoic acid undergoes transamination via branched-chain amino acid transaminase (BCAT), yielding α-keto-3-(isoquinolin-5-yl)propanoic acid, which accumulates in neuronal tissues. This metabolite inhibits mitochondrial complex I, reducing ATP production by 40% in cortical neurons at 100 μM.

Therapeutic and Research Applications

Neurological Disorders

Preclinical studies suggest potential applications in:

  • Epilepsy: Suppression of glutamate excitotoxicity in hippocampal slices (50% seizure reduction at 10 μM).

  • Neuropathic Pain: Allosteric modulation of mGluR2/3 in spinal cord models (ED₅₀ = 5 mg/kg).

Biochemical Probes

Comparative Analysis with Related Compounds

Enantiomeric Specificity

The (R)-enantiomer exhibits 10-fold higher affinity for mGluR2/3 compared to the (S)-form, highlighting the critical role of stereochemistry in receptor binding.

Table 3: Enantiomer Comparison

Property(R)-Enantiomer(S)-Enantiomer
mGluR2/3 IC₅₀1.2 μM12.5 μM
BCAT Substrate Efficiency85%45%

Isoquinoline Derivatives

Patent data reveals structurally related compounds (e.g., oxadiazole-isoquinoline hybrids) act as sphingosine-1-phosphate receptor agonists, suggesting broader pharmacological potential for this scaffold .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator